![molecular formula C9H6ClF3O2 B6327589 4-(Trifluoromethoxy)phenylacetyl chloride, 98% CAS No. 698397-76-1](/img/structure/B6327589.png)
4-(Trifluoromethoxy)phenylacetyl chloride, 98%
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Overview
Description
4-(Trifluoromethoxy)phenylacetyl chloride (4-TFMPC) is a synthetic compound used in a variety of scientific research applications. It is a colorless liquid with a molecular weight of 241.25 g/mol and a melting point of −22 °C. 4-TFMPC is a versatile reagent used in organic synthesis, as well as in the synthesis of pharmaceuticals and other compounds. It is a key intermediate in the synthesis of a variety of compounds, including phenylacetyl derivatives, alkyl halides, and aryl halides.
Scientific Research Applications
4-(Trifluoromethoxy)phenylacetyl chloride, 98% is widely used in scientific research due to its versatility. It is used in the synthesis of pharmaceuticals, pesticides, and other compounds. It is also used in the synthesis of fluorescent dyes, as well as in the synthesis of organic compounds. In addition, 4-(Trifluoromethoxy)phenylacetyl chloride, 98% is used in the synthesis of polymers and other materials.
Mechanism of Action
4-(Trifluoromethoxy)phenylacetyl chloride, 98% acts as a catalyst in organic synthesis. It is used to facilitate the formation of aryl halides, alkyl halides, and phenylacetyl derivatives. It also acts as a nucleophile, allowing it to react with electrophiles. In addition, 4-(Trifluoromethoxy)phenylacetyl chloride, 98% can be used to reduce the reaction time and increase the yields of organic synthesis reactions.
Biochemical and Physiological Effects
4-(Trifluoromethoxy)phenylacetyl chloride, 98% has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and non-irritating. In addition, it has been found to have no mutagenic or carcinogenic potential. However, 4-(Trifluoromethoxy)phenylacetyl chloride, 98% has been found to have a slight inhibitory effect on the activity of enzymes, particularly those involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
4-(Trifluoromethoxy)phenylacetyl chloride, 98% is a versatile reagent that is widely used in scientific research. It has a number of advantages, including its low cost, availability, and high yields. In addition, it is non-toxic and non-irritating, making it safe to use in laboratory experiments.
However, 4-(Trifluoromethoxy)phenylacetyl chloride, 98% also has some limitations. It is a highly reactive compound, and must be handled with care. In addition, it is not suitable for use in reactions involving water or oxygen, as it can react with these substances to form hazardous by-products.
Future Directions
There are a number of potential future directions for the use of 4-(Trifluoromethoxy)phenylacetyl chloride, 98% in scientific research. It could be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other chemicals. In addition, it could be used in the synthesis of fluorescent dyes, polymers, and other materials. Furthermore, it could be used to reduce the reaction time and increase the yields of organic synthesis reactions. Finally, it could be used to study the biochemical and physiological effects of this compound on living organisms.
Synthesis Methods
4-(Trifluoromethoxy)phenylacetyl chloride, 98% is synthesized using a Grignard reaction. In this reaction, an alkyl halide is reacted with magnesium metal in the presence of an organolithium reagent. The resulting product is a phenylacetyl chloride which is then reacted with trifluoromethane to form 4-(Trifluoromethoxy)phenylacetyl chloride, 98%. This reaction is highly efficient and produces high yields of 4-(Trifluoromethoxy)phenylacetyl chloride, 98%.
properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]acetyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-8(14)5-6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRGZLYXGDVYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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